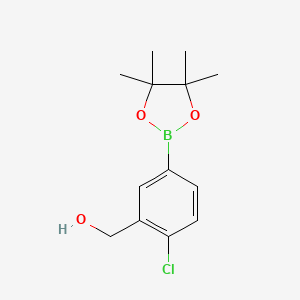

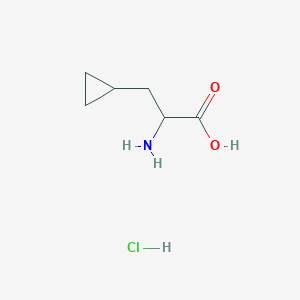

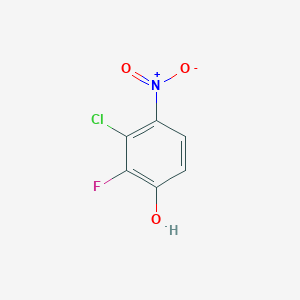

![molecular formula C23H22N2O2 B3034560 (3As,8bR)-2-[2-[(3aS,8bR)-4,8b-二氢-3aH-茚并[1,2-d][1,3]噁唑-2-基]丙-2-基]-4,8b-二氢-3aH-茚并[1,2-d][1,3]噁唑 CAS No. 189623-45-8](/img/structure/B3034560.png)

(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-二氢-3aH-茚并[1,2-d][1,3]噁唑-2-基]丙-2-基]-4,8b-二氢-3aH-茚并[1,2-d][1,3]噁唑

描述

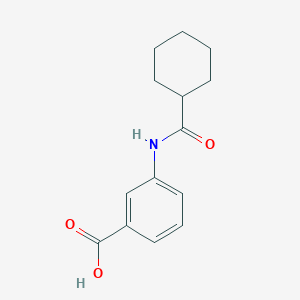

The compound "(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole" is a complex molecule that likely contains multiple indeno[1,2-d][1,3]oxazole moieties. These structural motifs are found in various heterocyclic compounds that exhibit a range of biological activities and are of interest in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related oxazole compounds has been reported using gold catalysis, which allows for the formation of 2,5-disubstituted oxazoles from propargylcarboxamides under mild conditions . Additionally, a [3 + 2] annulation strategy has been employed to synthesize 2,4-disubstituted oxazoles, using a gold-catalyzed oxidation strategy that involves a reactive intermediate, a terminal α-oxo gold carbene . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound suggests that it contains dihydro-indeno[1,2-d][1,3]oxazole units, which are bicyclic structures composed of fused benzene and oxazole rings. The synthesis and functionalization of related indazole structures have been explored, such as the C-H functionalization of 2H-indazoles and the synthesis of oxazolo[3,2-b]indazoles . These studies provide insights into the potential reactivity and conformational aspects of the compound's molecular framework.

Chemical Reactions Analysis

The compound's indeno[1,2-d][1,3]oxazole units may undergo various chemical reactions. For instance, the synthesis of 1H-indazoles from o-aminobenzoximes and the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives via palladium-catalyzed oxidative aminocarbonylation-cyclization suggest possible reaction pathways for the functionalization of the compound. Additionally, the synthesis of 2-oxazolines and 2-benoxazoles using PPh3-DDQ as a dehydrating reagent indicates that dehydration reactions could be relevant for the synthesis or modification of the compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not directly reported in the provided papers, the properties of related compounds can offer some insights. For example, the stability of intermediates in gold-catalyzed reactions , the influence of bidentate ligands on the reactivity of gold carbenes , and the stereoselectivity observed in palladium-catalyzed reactions can provide information on the stability, reactivity, and chiral properties of the compound. Furthermore, the synthesis of indazoles under mild conditions suggests that the compound might be stable under a range of reaction conditions.

科学研究应用

噁唑衍生物的科学研究应用

噁唑衍生物以其在药物化学和材料科学领域的广泛应用而闻名。它们已被广泛探索其治疗潜力,并在包括抗癌、抗菌和抗炎剂在内的各个领域显示出有希望的活性。

噁唑骨架的治疗潜力:噁唑以其含氧和含氮的五元杂环环系为特征,因其存在于具有抗癌、抗菌和抗炎活性的化合物中而备受关注。噁唑环的柔性允许多种取代,使其成为开发新治疗剂的宝贵骨架。此类衍生物已被探索用于通过特定酶或受体相互作用介导的各种药理作用 (R. Kaur 等人,2018)。

化学合成和应用:1,2-噁嗪和相关化合物的合成(与噁唑密切相关)已被描述,突出了它们在化学合成中作为亲电试剂和手性合成子的重要性。这强调了噁唑衍生物在制备复杂分子中的用途,进一步突出了它们在科学研究中的重要性 (M. Sainsbury,1991)。

材料科学应用:在材料科学中,噁唑衍生物已被用于塑料闪烁体的开发,展示了它们超越药物应用的多功能性。将基于噁唑的化合物掺入闪烁体可以改善它们的特性,例如闪烁效率和稳定性,展示了这些化合物的更广泛适用性 (V. N. Salimgareeva 等人,2005)。

属性

IUPAC Name |

(3aS,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-23(2,21-24-19-15-9-5-3-7-13(15)11-17(19)26-21)22-25-20-16-10-6-4-8-14(16)12-18(20)27-22/h3-10,17-20H,11-12H2,1-2H3/t17-,18-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHISRBSXBFRLC-VNTMZGSJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

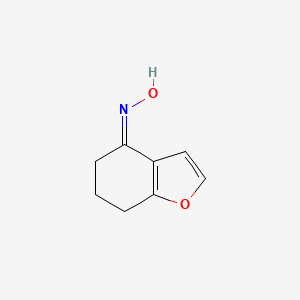

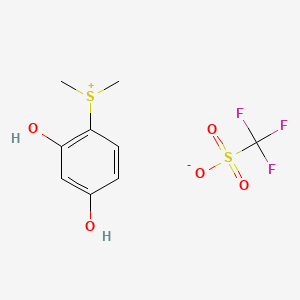

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/structure/B3034482.png)